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Bis(2-methyl-3-furyl)disulfide - 28588-75-2

Bis(2-methyl-3-furyl)disulfide

Catalog Number: EVT-309491
CAS Number: 28588-75-2
Molecular Formula: C10H10O2S2
Molecular Weight: 226.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound (VSC) frequently identified in cooked meat products like ham [, , ] and dry-fermented sausages []. It contributes significantly to the characteristic meaty, roasted, and savory aroma of these foods [, , , , , ]. This compound is often generated during thermal processing through the Maillard reaction [, , , ], specifically from the degradation of thiamine (Vitamin B1) [, , ] or reactions involving cysteine and ribose [].

Future Directions

Citations:

[1] https://www.semanticscholar.org/paper/0a0a4d250358c56d8658d2073ca0d2ee69f4637f[2] https://www.semanticscholar.org/paper/10a7f76c257b90055bbf78f0e1d8da3c8cfcf5b9[3] https://www.semanticscholar.org/paper/116451726dfbb2484eb391767a536b4905e60065[4] https://www.semanticscholar.org/paper/14764e877abd79bf7cef46cba1b1999984dd7ae2[5] https://www.semanticscholar.org/paper/204fc0173657f46a0b5062b5ced2adf0e6d796ee[6] https://www.semanticscholar.org/paper/32c0940629a2b6d8eb76966c7da771e5223e9f66[7] https://www.semanticscholar.org/paper/5572117c5595d8f8edb7371bee6db20ca6f5d1a8[8] https://www.semanticscholar.org/paper/58a85e77cf5d016af50baa0a3ecbd613a9d7acde[9] https://www.semanticscholar.org/paper/68cd88c9b0374c8f9775c80159fab348a75cce03[10] https://www.semanticscholar.org/paper/6a4b464de5c57cac063cf69bdaaa8feb65652bae [] https://www.semanticscholar.org/paper/8a739e98dbb067843ebcb3d8ce3a383c08c43352[12] https://www.semanticscholar.org/paper/c720a4daad3ab529317aa6be371a1ef8f7bec917[13] https://www.semanticscholar.org/paper/d57b61d8e688da0789859624f041c0ddd2604666[14] https://www.semanticscholar.org/paper/e6b44c539bcbceea1fae8c06aa621fe3226cee55[15] https://www.semanticscholar.org/paper/edff9ca9770b8aac6488ac315bb4085785c47a26[16] https://www.semanticscholar.org/paper/ee014f0b3c568daa2c56d848c71db3ad42bbfae4[17] https://www.semanticscholar.org/paper/f5893873ba58fc8ec3a750e5364294d5ac8e999e[18] https://www.semanticscholar.org/paper/fa360ccb5ac62af15d505862eed2910644875e20

Overview

Bis(2-methyl-3-furyl)disulfide is a sulfur-containing organic compound known for its unique flavor profile and potential biological activities. It is classified under the category of disulfides, specifically as a derivative of 2-methyl-3-furanthiol. The compound has garnered attention in both food science and medicinal chemistry due to its flavoring properties and potential antimicrobial effects.

Source

This compound is typically synthesized from 2-methyl-3-furanthiol, which is derived from natural sources such as certain plant species. The synthesis process often involves the use of dimethyl sulfoxide as a reagent, facilitating the formation of the disulfide linkage.

Classification

Bis(2-methyl-3-furyl)disulfide falls under the classification of:

  • Chemical Family: Disulfides
  • Functional Group: Sulfur compounds
  • Molecular Formula: C₉H₈O₂S₂
  • Molecular Weight: 212.29 g/mol .
Synthesis Analysis

Methods

The primary method for synthesizing bis(2-methyl-3-furyl)disulfide involves a reaction between 2-methyl-3-furanthiol and dimethyl sulfoxide under controlled conditions.

Technical Details

  1. Reaction Conditions:
    • Temperature: Typically maintained at around 10°C initially, then heated to reflux.
    • Duration: The reaction time can vary from 0.5 to 10 hours depending on specific conditions.
    • Molar Ratio: A common molar ratio of 1:0.5 to 1:10 (2-methyl-3-furanthiol to dimethyl sulfoxide) is used.
  2. Process Overview:
    • The mixture is stirred until the reaction reaches completion.
    • Afterward, dimethyl sulfide and water are removed via distillation, yielding bis(2-methyl-3-furyl)disulfide as a light yellow transparent liquid with a boiling point around 77-78°C at reduced pressure .
Molecular Structure Analysis

Structure

The molecular structure of bis(2-methyl-3-furyl)disulfide features two 2-methyl-3-furyl groups connected by a disulfide bond.

Data

  • Chemical Structure Representation:
    • InChIKey: ZZONAHHQTRFZLU-UHFFFAOYSA-N
    • The compound exhibits characteristic infrared absorption peaks corresponding to various functional groups, which can be analyzed through spectroscopic methods .
Chemical Reactions Analysis

Reactions

Bis(2-methyl-3-furyl)disulfide can participate in various chemical reactions, particularly involving nucleophilic substitutions or oxidative transformations.

Technical Details

  1. Reactivity:
    • The disulfide bond can be reduced to form thiols.
    • It can react with cyclic ethers, amides, and ketones to produce novel derivatives with enhanced properties .
  2. Biological Activity:
    • Studies indicate that bis(2-methyl-3-furyl)disulfide can induce DNA breakage in human leukemia cells and activate apoptosis pathways .
Mechanism of Action

Process

The mechanism of action for bis(2-methyl-3-furyl)disulfide involves its interaction with biological systems, particularly in inducing oxidative stress leading to cellular apoptosis.

Data

Research shows that this compound can stimulate reactive oxygen species production, which plays a crucial role in its cytotoxic effects against certain cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow transparent liquid
  • Boiling Point: Approximately 77-78°C at reduced pressure
  • Density: Specific density values are not commonly reported but are critical for applications in formulations.

Chemical Properties

Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into the functional groups and molecular environment within the compound .

Applications

Scientific Uses

Bis(2-methyl-3-furyl)disulfide finds applications in several fields:

  1. Food Industry:
    • Used as a flavoring agent due to its unique aroma profile.
  2. Pharmaceuticals:
    • Investigated for its antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus .
  3. Research Applications:
    • Utilized in studies exploring the mechanisms of action related to oxidative stress and apoptosis in cancer research .
Introduction to Bis(2-methyl-3-furyl)disulfide in Academic Research

Historical Context and Discovery in Flavor Chemistry

Bis(2-methyl-3-furyl)disulfide (BMFDS; C₁₀H₁₀O₂S₂; CAS 28588-75-2) was first identified as a pivotal meat-aroma compound in the early 1980s through pioneering work by Buttery et al. Using gas chromatography-olfactometry, researchers detected BMFDS in cooked beef volatiles and established its extraordinarily low odor threshold of 8.9 × 10⁻¹¹ mM in water – among the lowest recorded for any flavor compound [2] [4]. This discovery revolutionized flavor chemistry by explaining why trace amounts of BMFDS could impart intense savory notes. Farmer and Patterson’s contemporaneous studies further cemented its status as the primary odorant in cooked meat systems, distinguishing it from other furans and disulfides through its sulfurous, roasted aroma profile [2]. By the 1990s, BMFDS was recognized as a marker compound for meat flavor authenticity, driving commercial interest in its synthesis for flavor formulations. Initial production relied on thermal reactions of cysteine with pentose sugars (e.g., ribose), though yields were low (<5%) due to competing reaction pathways [7] [10].

Table 1: Key Historical Milestones in BMFDS Research

YearDiscoverySignificanceReference
1984Identification in cooked beef volatilesEstablished ultra-low odor threshold (8.9×10⁻¹¹ mM)Buttery et al.
1991Confirmation as primary meat aroma compoundDifferentiated sensory profile from other disulfidesFarmer & Patterson
1997Precursor optimization (cysteine/ribose)Achieved higher yields via Maillard reaction controlMadruga et al.
2022Quantification via iBAQ-MS in flaxseed MRPsRevealed peptide-specific reaction pathwaysWang et al.

Role as a Key Aroma Compound in Maillard Reaction Systems

BMFDS forms predominantly in Maillard reactions involving sulfur-containing amino acids (cysteine/cystine), reducing sugars (ribose/xylose), and nucleotides like inosine-5′-monophosphate (5′-IMP). Its generation occurs optimally at 140–160°C via three key stages:

  • Precursor Degradation: Cysteine releases hydrogen sulfide and acetaldehyde, while pentoses form furanones.
  • Heterocycle Formation: 2-Methyl-3-furanthiol (MFT) forms from furanone-H₂S interactions.
  • Oxidative Coupling: Two MFT molecules oxidize to form BMFDS [5] [10].

Recent studies demonstrate that BMFDS dominates sensory profiles in meat and Maillard reaction products (MRPs):

  • In heat-responsive beef seasoning, it exhibits the highest odor activity value (OAV: 21,875) and flavor dilution factor (FD: 512), accounting for 91.61% of total odorant potency [2].
  • Flaxseed MRPs supplemented with cysteine contain BMFDS at FD ≥ 64, contributing roasted, sulfurous notes that mimic meat [10].
  • Precursor ratios critically impact yield: Cysteine omission reduces BMFDS by 30–50%, while thiamine enhances it via additional sulfur donors [5] [7].

Table 2: BMFDS Formation in Maillard Reaction Systems

Precursor SystemKey CatalystsBMFDS YieldSensory Impact
Cysteine + Xylose (pH 5.6, 140°C)5′-IMP0.8–1.2 ppmIntense meaty, umami
Flaxseed peptides + CysteineELPGSP peptide (20.4% cons.)FD ≥ 64Savory, roasted meat
Cabbage protein + AlanineThiamine25% reductionReduced sulfurous notes

Environmental factors like pH dramatically alter BMFDS stability and release. During oral processing, BMFDS binds to mucin glycoproteins in saliva via hydrophobic interactions and disulfide bridges. Binding affinity peaks at pH 8.5 (simulating alkaline mouth conditions), where 71.87% of BMFDS complexes with mucin, reducing its volatility and extending aroma perception [2] [4]. This pH-dependent interaction explains why BMFDS’s sensory impact varies with food matrix composition and oral physiology.

Industrial applications leverage BMFDS in natural meat flavor production. Regulatory bodies (JECFA, FDA 21 CFR 110) approve it as a flavor adjunct, and synthesis routes now use enzymatic hydrolysis of plant proteins (e.g., flaxseed, soybean) with cysteine to meet "natural" labeling standards [4] [10].

Table 3: Regulatory and Commercial Status of BMFDS

PropertyDetailSource
Regulatory StatusJECFA/FDA 21 CFR 110 compliant; Halal/KosherSigma-Aldrich [4]
Sensory Description"Meaty, sulfurous, roasted"PubChem [1]
Commercial SuppliersAdvanced Biotech, Firmenich, EndeavourThe Good Scents Company [3] [9]

Properties

CAS Number

28588-75-2

Product Name

Bis(2-methyl-3-furyl)disulfide

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

Solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

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